molecular formula C24H31NSe B12638220 10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate CAS No. 919488-45-2

10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate

Cat. No.: B12638220
CAS No.: 919488-45-2
M. Wt: 412.5 g/mol
InChI Key: CAWRGIAXPVXRMH-UHFFFAOYSA-N
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Description

10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a selenocyanate group attached to a decyl chain, which is further connected to a biphenyl structure with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate typically involves the following steps:

    Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl decyl bromide: This intermediate can be synthesized by reacting 4’-methyl[1,1’-biphenyl]-4-yl decanol with phosphorus tribromide (PBr3) under anhydrous conditions.

    Formation of the selenocyanate: The bromide intermediate is then reacted with potassium selenocyanate (KSeCN) in an aprotic solvent such as dimethylformamide (DMF) to yield the desired selenocyanate compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are conducted in polar aprotic solvents like DMF or acetonitrile.

Major Products

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol or diselenide compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other organoselenium compounds.

    Biology: Investigated for its antioxidant properties and potential to modulate redox processes in biological systems.

    Medicine: Explored for its anticancer and chemopreventive activities.

Mechanism of Action

The mechanism of action of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate involves its ability to modulate redox processes and interact with cellular targets. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, providing a protective effect against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • p-Xylene selenocyanate
  • Benzyl selenocyanate
  • 1,4-Phenylenebis(methylene)selenocyanate

Uniqueness

10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is unique due to its specific structural features, including the biphenyl core with a methyl substitution and the long decyl chain.

Properties

CAS No.

919488-45-2

Molecular Formula

C24H31NSe

Molecular Weight

412.5 g/mol

IUPAC Name

10-[4-(4-methylphenyl)phenyl]decyl selenocyanate

InChI

InChI=1S/C24H31NSe/c1-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-8-6-4-2-3-5-7-9-19-26-20-25/h11-18H,2-10,19H2,1H3

InChI Key

CAWRGIAXPVXRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCC[Se]C#N

Origin of Product

United States

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